1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: The reaction of 3-chlorobenzaldehyde with hydrazine hydrate forms a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.
Hydroxylation and Carboxylation: The final steps involve hydroxylation and carboxylation to introduce the hydroxy and carboxylic acid groups, respectively.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives such as:
1-Phenyl-3-hydroxy-1H-pyrazole-5-carboxylic acid: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
1-(3-Bromophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid: The bromine substitution may lead to different chemical and biological properties.
1-(3-Methylphenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid: The methyl group may influence the compound’s lipophilicity and metabolic stability
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7ClN2O3 |
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Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-2-1-3-7(4-6)13-8(10(15)16)5-9(14)12-13/h1-5H,(H,12,14)(H,15,16) |
InChI Key |
IWZNLTHLMHCNRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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